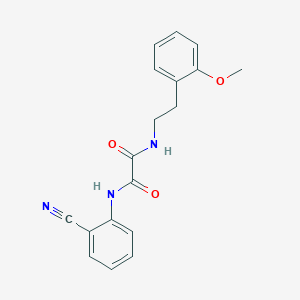

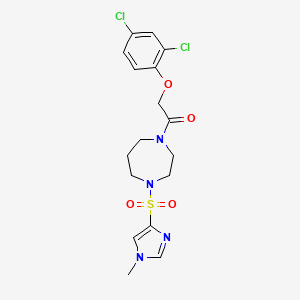

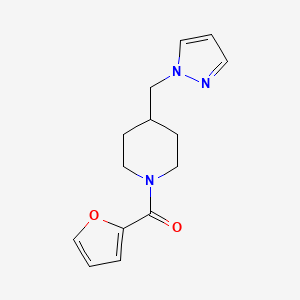

![molecular formula C15H13Cl2N3O2S B2550756 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 1020252-10-1](/img/structure/B2550756.png)

2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various hydrazinecarbothioamide derivatives has been a subject of interest due to their potential biological activities. In the context of 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide, although this specific compound is not directly mentioned, related compounds have been synthesized and characterized. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxyamide was synthesized by reacting N-(3-methylphenyl)-trichloroacetamides with 2,4-dichlorophenoxy acetyl hydrazine . These methods typically involve the condensation of hydrazine derivatives with various reagents to form the desired carbothioamide compounds.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxyamide was confirmed by elemental analysis, 1H NMR, and IR . The crystal structure of related compounds, such as (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide, reveals that the acenapthylene ring system and the hydrazinecarbothioamide unit are essentially coplanar . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

The reactivity of hydrazinecarbothioamide derivatives is often explored through their ability to form complexes with metals or act as ligands in various chemical reactions. For instance, 2-[(2-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide was used to form chelates with Ni(II) and Cu(II) ions, indicating its potential as a ligand . Additionally, N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide has been investigated as a fluorescent sensor for Fe(III), demonstrating the compound's reactivity and potential application in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are often determined by their molecular structure. For example, the crystal structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide is stabilized by various hydrogen bonding interactions, which can influence its solubility and stability . The frontier molecular orbital analysis of the same compound provides insights into its electronic properties and reactivity . These properties are essential for predicting the behavior of these compounds in biological systems and their potential use in pharmaceutical applications.

Applications De Recherche Scientifique

Synthesis and Characterization :

- A study by Ramadan (2019) involved the synthesis and mass spectrometry of related hydrazinecarbothioamide compounds. This research highlighted the importance of these compounds in the field of synthetic chemistry and their potential applications in various domains (Ramadan, 2019).

Antioxidant Activity :

- Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. The study found that some of these compounds exhibited excellent antioxidant properties, suggesting their potential use in combating oxidative stress-related diseases (Bărbuceanu et al., 2014).

Hypoglycemic Activity :

- Chaubey and Pandeya (1989) reported the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines. Their findings suggested the potential of these compounds in managing blood sugar levels, which could be significant in the treatment of diabetes (Chaubey & Pandeya, 1989).

Antibacterial Agents :

- Desai et al. (2008) conducted a study on thiosemicarbazides and related derivatives for their potential as antibacterial agents. This research is crucial in the search for new antibacterial compounds, especially in the face of increasing antibiotic resistance (Desai et al., 2008).

Anticonvulsant Agents :

- Archana and Chaudhary (2020) synthesized novel compounds including hydrazine carbothioamides and evaluated them for anticonvulsant activity. This indicates the potential use of these compounds in the treatment of epilepsy or seizure disorders (Archana & Chaudhary, 2020).

Chemical Complexes and Electrochemistry :

- Hosseini-Yazdi et al. (2015) synthesized new bis(thiosemicarbazone) ligands and their metal complexes, highlighting their potential applications in electrochemistry and coordination chemistry (Hosseini-Yazdi et al., 2015).

Molecular Modeling :

- Some studies also involve molecular modeling and atomic charges of heteroatoms in compounds, which are crucial for understanding their chemical behavior and potential applications in various fields.

Orientations Futures

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have been found to induce apoptosis and cell cycle arrest .

Biochemical Pathways

Related compounds have been found to activate the atm/atr-chk1-cdc25a signaling pathway, leading to s phase arrest in cell cycle .

Result of Action

Related compounds have been found to induce apoptosis and cell cycle arrest .

Propriétés

IUPAC Name |

1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,21)(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNGYPZLZGDJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

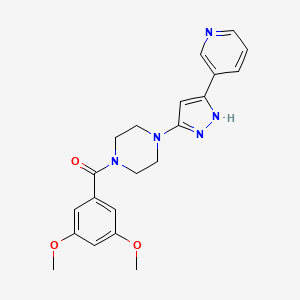

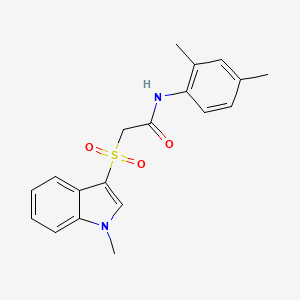

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)

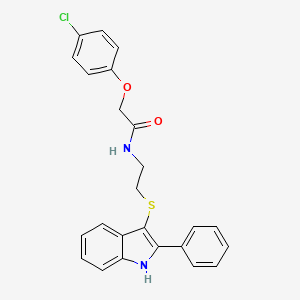

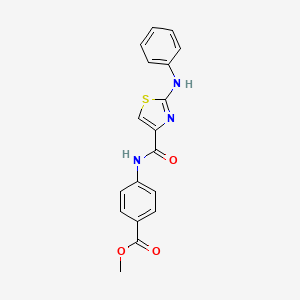

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)

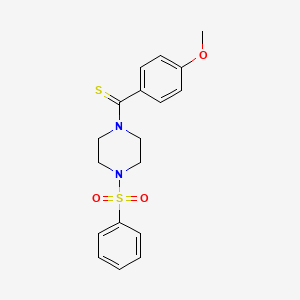

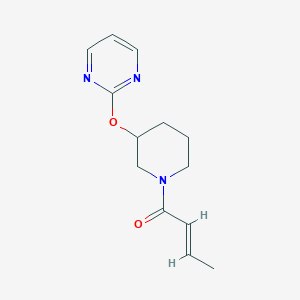

![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)